molecular formula C2H7N3 B1262331 Triazolidine

Triazolidine

Cat. No. B1262331
M. Wt: 73.1 g/mol
InChI Key: UUZJJNBYJDFQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-triazolidine is a triazolidine and a member of 1,2,3-triazolidines.

Scientific Research Applications

Catalysis and Synthesis

  • Nanocellulose/Hydroxyapatite-Catalyzed Synthesis : Triazolidine-3-one derivatives are synthesized using a novel nanocellulose/hydroxyapatite catalyst. This method highlights the use of triazolidines in green chemistry due to its excellent yields, mild conditions, good atom-economy, and a recyclable catalyst (Moodley et al., 2017).

Biological Activities

  • Antimicrobial, Anti-inflammatory, and Antioxidant Agents : Triazolidine derivatives have been studied for their antimicrobial, anti-inflammatory, and antioxidant effects. Specific triazolidine analogues demonstrated significant activity against pathogens like P. aeruginosa and E. coli, and displayed strong antioxidant activities (Bhutani et al., 2023).
  • Synthesis of Heterocyclic Compounds : Research includes the preparation of new heterocyclic derivatives containing triazolidine. These compounds have been assessed for antimicrobial activity and antioxidant activity, showing strong results comparable to ascorbic acid (Lihumis & Hashim, 2021).

Supramolecular and Coordination Chemistry

  • Supramolecular Interactions of Triazoles : Triazoles, including triazolidines, are significant in supramolecular and coordination chemistry. Their diverse supramolecular interactions enable various applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Therapeutic Applications

  • Cytotoxicity and Tumor Cell Proliferation : Studies show that triazole ligands, including triazolidines, can be effective in inhibiting tumor cell proliferation. Certain triazolidine derivatives demonstrated higher cytotoxicity in tumor cells compared to normal cells, indicating potential therapeutic applications (Kumar et al., 2013).

Synthesis and Pharmaceutical Development

  • Patent Review on Triazole Derivatives : A review covering the development of triazole derivatives, including triazolidines, emphasizes their importance in creating new drugs with diverse biological activities (Ferreira et al., 2013).

Physical and Thermal Properties

  • Biofield Treatment on 1,2,4-Triazole : Research into the influence of biofield treatment on the physical, spectral, and thermal properties of 1,2,4-triazole, a related compound, shows significant alterations in properties like crystallite size, melting temperature, and thermal decomposition temperature (Trivedi et al., 2015).

properties

Product Name

Triazolidine

Molecular Formula

C2H7N3

Molecular Weight

73.1 g/mol

IUPAC Name

triazolidine

InChI

InChI=1S/C2H7N3/c1-2-4-5-3-1/h3-5H,1-2H2

InChI Key

UUZJJNBYJDFQHL-UHFFFAOYSA-N

Canonical SMILES

C1CNNN1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triazolidine
Reactant of Route 2
Triazolidine
Reactant of Route 3
Triazolidine
Reactant of Route 4
Triazolidine
Reactant of Route 5
Triazolidine

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